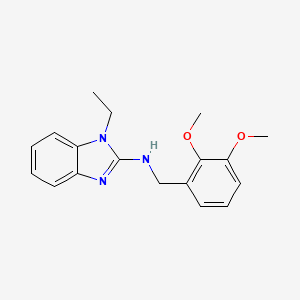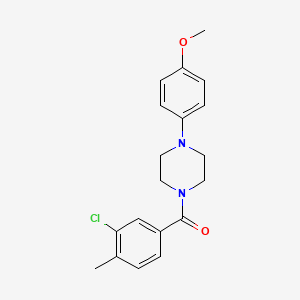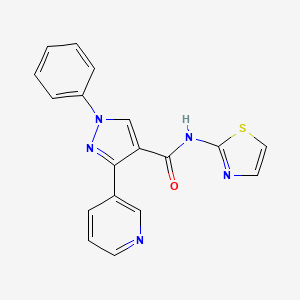![molecular formula C21H22N2O2 B5756324 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide, also known as DPI, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DPI belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide is primarily attributed to its ability to inhibit COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
生化学的および生理学的効果
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models of inflammation. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has also been found to exhibit analgesic properties by reducing the sensitivity of nociceptors, which are responsible for detecting pain. Additionally, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
実験室実験の利点と制限
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide is also relatively non-toxic and has been found to exhibit low cytotoxicity in vitro. However, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide. One area of research is to further investigate its potential therapeutic applications, including its potential as an anti-inflammatory, analgesic, and anticancer agent. Additionally, further studies are needed to elucidate the mechanisms of action of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide and its effects on various signaling pathways. Another area of research is to optimize the synthesis of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide to achieve higher yields and purity. Finally, future research should focus on the development of novel 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide derivatives with improved pharmacological properties.
合成法
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide can be synthesized through a multi-step process that involves the reaction of indole-3-carboxaldehyde with 2,2-dimethylpropanoic acid in the presence of a base to form 3-(2,2-dimethylpropanoyl)-1H-indole. This intermediate is then reacted with N-phenylacetamide in the presence of a dehydrating agent to yield 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide. The synthesis of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been optimized to achieve high yields and purity.
科学的研究の応用
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. Additionally, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
2-[3-(2,2-dimethylpropanoyl)indol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)20(25)17-13-23(18-12-8-7-11-16(17)18)14-19(24)22-15-9-5-4-6-10-15/h4-13H,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGWDWRCQLSCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5756297.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)

![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)



![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)


